Methionine Aminopeptidase (MetAP) Inhibition: Direct Comparison with Heteroaryl Analogs
In a standardized in vitro assay using the Co(II)-form of Escherichia coli methionine aminopeptidase (MetAP, EC 3.4.11.18), N-pyridin-2-yl-1H-benzimidazol-2-amine (CAS 88002-35-1) produced 50% enzyme inhibition at a concentration of 0.00057 mM (570 nM) [1]. In the same assay system and under identical conditions, the structurally analogous N-pyrazin-2-yl-1H-benzimidazol-2-amine required a concentration of 0.0046 mM (4.6 µM) to achieve equivalent inhibition [1]. This represents an 8.1-fold higher potency for the 2-pyridinyl derivative relative to the pyrazinyl analog. Additionally, the N-1,3-thiazol-2-yl-1H-benzimidazol-2-amine analog exhibited a comparable inhibition value of 0.00054 mM (540 nM), indicating that the 2-pyridinyl and 2-thiazolyl substituents confer similar potency but may differ in selectivity profiles or physicochemical properties [1].
| Evidence Dimension | 50% Inhibition Concentration (IC50) against E. coli MetAP (Co(II)-form) |
|---|---|
| Target Compound Data | 0.00057 mM (570 nM) |
| Comparator Or Baseline | N-pyrazin-2-yl-1H-benzimidazol-2-amine: 0.0046 mM (4.6 µM); N-1,3-thiazol-2-yl-1H-benzimidazol-2-amine: 0.00054 mM (540 nM) |
| Quantified Difference | 8.1-fold more potent than pyrazinyl analog; potency comparable to thiazolyl analog (within 5.6%) |
| Conditions | In vitro enzymatic assay; E. coli methionine aminopeptidase (EC 3.4.11.18) Co(II)-form; 50% inhibition endpoint |
Why This Matters
This direct head-to-head comparison provides a quantifiable basis for selecting the 2-pyridinyl derivative over the pyrazinyl analog when targeting MetAP, as the 8-fold potency differential may translate to lower compound consumption and reduced off-target effects in screening cascades.
- [1] BRENDA Enzyme Database. Inhibitor search results for EC 3.4.11.18 (methionine aminopeptidase). https://www.brenda-enzymes.info/search_result.php?a=11&W[1]=3.4.11.18 (accessed April 2026). View Source
